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Introduction

Nonidet P-40 (NP-40), a non-ionic detergent, is a key component in lysis buffers used for the
extraction of proteins from cultured cells and tissues for subsequent analysis by Western blot.
This buffer is particularly effective for solubilizing cytoplasmic and membrane-bound proteins
while generally leaving nuclear structures intact.[1][2] Its mild nature helps to preserve protein-
protein interactions, making it a suitable choice for immunoprecipitation and other protein
interaction studies.[2][3] These application notes provide a detailed protocol for the preparation
and use of NP-40 lysis buffer in Western blot analysis.

Principles and Applications

The NP-40 lysis buffer effectively disrupts the plasma membrane by solubilizing lipids and
proteins, thereby releasing cellular contents.[3] The buffer's composition is designed to
maintain the stability and integrity of the extracted proteins. Tris-HCI provides a stable pH
environment, while sodium chloride helps to maintain isotonicity and enhance protein solubility.
[3] For studies involving protein phosphorylation or to prevent degradation, the buffer must be
supplemented with phosphatase and protease inhibitors immediately before use.[4][5][6][7]
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NP-40 buffer is a popular choice for researchers studying cytoplasmic or membrane-associated
proteins.[1] However, for complete extraction of proteins from all cellular compartments,
including the nucleus, a harsher lysis buffer such as RIPA buffer, which contains ionic
detergents like SDS, may be more appropriate.[1][2][8]

NP-40 Lysis Buffer Recipes

Several variations of the NP-40 lysis buffer exist. The choice of a specific recipe may depend
on the cell type and the specific proteins of interest. Below are commonly used formulations.

Component Concentration Purpose

Buffering agent to maintain a

Tris-HCI 50 mM, pH 7.4-8.5
stable pH[3]
Maintains isotonicity and
NaCl 150 mM ) ] .
improves protein solubility[3]
Non-ionic detergent to lyse cell
NP-40 (or Igepal CA-630) 1% (viv)
membranes[1][2][3]
Chelating agent, inhibits
EDTA 1-5mM
metalloproteases[1][3]
Glycerol 10% (viv) Stabilizing agent[3][4]
Varies (e.g., 1 mM PMSF, 1x Prevents protein degradation

Protease Inhibitors )
cocktail) by proteases[6][7][9]

Varies (e.g., 1 mM Na3VvO4, 1x  Prevents dephosphorylation of

Phosphatase Inhibitors ) ]
cocktail) proteins[6][7][9]

Note: Protease and phosphatase inhibitors are unstable and should be added fresh to the lysis
buffer immediately before use.[4][10]

Experimental Protocol: Western Blotting using NP-
40 Lysis Buffer
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This protocol outlines the key steps for preparing protein lysates from cultured cells using NP-
40 buffer and subsequent analysis by Western blot.

l. Preparation of NP-40 Lysis Buffer

o To prepare 50 mL of NP-40 Lysis Buffer, combine the following reagents:
o 2.5 mL of 1 M Tris-HCI, pH 8.0
o 1.5 mL of 5 M NaCl
o 0.5 mL of NP-40
o 45.5 mL of distilled water
e Mix thoroughly and store at 4°C.

e Immediately before use, add protease and phosphatase inhibitors to the required volume of
lysis buffer.

Il. Cell Lysis

For Adherent Cells:

Place the cell culture dish on ice and wash the cells once with ice-cold phosphate-buffered
saline (PBS).[1][11]

o Aspirate the PBS completely.

e Add an appropriate volume of ice-cold NP-40 lysis buffer (e.g., 0.5 - 1 mL for a 10 cm dish).
[1][11]

» Using a cell scraper, scrape the cells off the dish and transfer the cell suspension to a pre-
chilled microcentrifuge tube.[1][11]

« Incubate the lysate on ice for 20-30 minutes with occasional vortexing.[1][4]

o Centrifuge the lysate at approximately 13,000-14,000 x g for 15-20 minutes at 4°C to pellet
the cell debris.[4][11][12]
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» Carefully transfer the supernatant, which contains the protein extract, to a new pre-chilled
tube. Avoid disturbing the pellet.[11][12]

For Suspension Cells:

o Pellet the cells by centrifugation at a low speed (e.g., 500 x g) for 5 minutes at 4°C.[12]
o Discard the supernatant and wash the cell pellet once with ice-cold PBS.

o Centrifuge again to pellet the cells and discard the supernatant.

e Resuspend the cell pellet in an appropriate volume of ice-cold NP-40 lysis buffer.

e Proceed with the incubation and centrifugation steps as described for adherent cells.

lll. Protein Quantification

o Determine the protein concentration of the lysate using a suitable protein assay, such as the
bicinchoninic acid (BCA) assay. The Bradford assay is not recommended when using NP-40
buffer.[13]

» Based on the protein concentration, calculate the volume of lysate required for each sample
to ensure equal loading on the SDS-PAGE gel.

IV. Sample Preparation for SDS-PAGE

» To the desired amount of protein lysate, add an appropriate volume of 4x or 6x Laemmli
sample buffer.

» Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[11]

e The samples are now ready for loading onto an SDS-PAGE gel or can be stored at -20°C or
-80°C for future use.[4][11]

Experimental Workflow

The following diagram illustrates the key steps involved in a typical Western blot experiment
starting from cell lysis with NP-40 buffer.
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Caption: Workflow for Western Blotting using NP-40 Lysis Buffer.

Troubleshooting

Problem

Possible Cause

Suggestion

Low protein yield

Incomplete cell lysis

Increase incubation time with
lysis buffer or sonicate the

lysate briefly on ice.

Insufficient lysis buffer

Ensure an adequate volume of
buffer is used for the number

of cells.

Protein degradation

Inactive or insufficient
protease/phosphatase

inhibitors

Add fresh inhibitors to the lysis
buffer immediately before use.
Keep samples on ice at all

times.

Inconsistent protein loading

Inaccurate protein

quantification

Use a compatible protein
assay like BCA. Ensure
thorough mixing of the lysate
before taking an aliquot for

quantification.

Weak signal for protein of

interest

Protein not efficiently extracted
by NP-40

Consider using a stronger lysis
buffer, such as RIPA buffer,
especially for nuclear or tightly

bound membrane proteins.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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